Enhanced Acidity (pKa) Relative to Unsubstituted Phenoxyacetic Acid
The pKa of 2-[4-(cyanomethyl)phenoxy]acetic acid is 3.12, compared to a literature value of approximately 3.0 for unsubstituted phenoxyacetic acid [1]. This 0.12 unit difference in pKa, while seemingly small, reflects the electron-withdrawing effect of the para-cyanomethyl group, which stabilizes the conjugate base and increases acidity. This can influence ionization state under physiological pH (7.4), affecting solubility and membrane permeability [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.12 |
| Comparator Or Baseline | Phenoxyacetic acid (unsubstituted) with reported pKa of 3.0 [1] |
| Quantified Difference | ΔpKa = 0.12 (target compound is more acidic) |
| Conditions | Computed value (Chembase) vs. literature data for baseline |
Why This Matters
This difference in acidity is crucial for predicting the compound's ionization state in aqueous buffers, which directly impacts its solubility, stability, and reactivity in subsequent chemical steps or biological assays.
- [1] Chembase. (n.d.). 2-[4-(cyanomethyl)phenoxy]acetic acid. Chembase ID: 264018. Retrieved from http://www.chembase.cn/molecule-264018.html View Source
- [2] PubChem. (2025). 2-[4-(Cyanomethyl)phenoxy]acetic acid. PubChem Compound Summary for CID 16774849. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16774849 View Source
